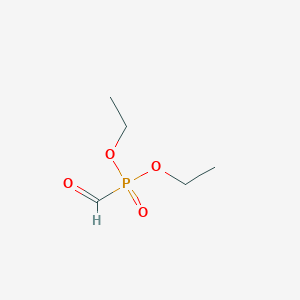

Diethoxyphosphinylformaldehyde

Description

Significance of Phosphonate (B1237965) Aldehydes in Modern Organic Synthesis

Phosphonate aldehydes, including formyl phosphonates, are highly valuable intermediates in contemporary organic synthesis due to their dual functionality. The aldehyde group serves as a handle for a wide array of classic carbonyl reactions, while the phosphonate group is renowned for its participation in olefination reactions.

The most prominent application of stabilized phosphonate carbanions is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comtcichemicals.com This reaction, involving the condensation of a phosphonate carbanion with an aldehyde or ketone, is one of the most reliable methods for synthesizing alkenes, with a strong preference for forming the (E)-isomer. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Phosphonate aldehydes can act as precursors to more complex phosphonate reagents used in HWE reactions or can themselves be the electrophilic partner. For instance, the reaction of the β-ethoxy-α-phosphonovinyl anion with aldehydes and ketones yields allylic alcohols, which can be converted into α-formylvinylphosphonates. acs.org These compounds are, in turn, precursors for various phosphono-substituted heterocyclic compounds. acs.org

Furthermore, formyl phosphonates are key starting materials for synthesizing other important classes of molecules. Their derivatives, such as hydrazones, can undergo enantioselective additions. For example, the palladium-catalyzed addition of arylboronic acids to formylphosphonate-derived hydrazones produces α-aryl α-hydrazino phosphonates with high enantioselectivity. us.esrsc.org These products are valuable building blocks for developing potential herbicides and medicinal compounds. rsc.org The development of new synthetic methods, such as the dehydrogenative cross-coupling of aromatic aldehydes with H-phosphonates, has expanded the library of available formyl and acylphenylphosphonates, highlighting their role as crucial building blocks for diverse arylphosphonate derivatives. rsc.org

Historical Development and Evolution of Research on Phosphonate Formyl Compounds

The study of phosphonate formyl compounds is rooted in the foundational discoveries of phosphonate chemistry. Early research in the mid-20th century, such as the development of the Horner-Wadsworth-Emmons reaction by Leopold Horner, William S. Wadsworth, and William D. Emmons, laid the groundwork for utilizing phosphonates in synthesis. wikipedia.orgtcichemicals.com However, the simplest phosphonate aldehydes, dialkyl formylphosphonates, proved to be a significant synthetic challenge. Initial investigations revealed that these compounds are remarkably unstable, with some reports even questioning their existence in the early 1970s. mdpi.comresearchgate.net For example, Diethyl formylphosphonate was observed to undergo decarbonylation to give diethyl phosphite (B83602), even at low temperatures. researchgate.net

This inherent instability spurred the development of synthetic strategies centered on protected forms of the formyl group. researchgate.net Researchers found that acetals and thioacetals of formylphosphonates were significantly more stable and could serve as effective synthetic equivalents. epdf.pubrsc.orggoogle.com A key development in the chemistry of Diethoxyphosphinylformaldehyde was the synthesis of its O,S-acetals through the anodic methoxylation of diethyl methylthiomethylphosphonate. epdf.pub This electrochemical method provided a viable route to a stable precursor that could release the reactive aldehyde under specific conditions.

Over the years, a variety of synthetic routes to access 1-formylalkylphosphonates have been devised, reflecting the evolution of synthetic methodology. One approach involves the use of N-formylmorpholine as a formylating agent for organolithium reagents derived from phosphonates. acs.org Another innovative route utilizes the commercially available diethyl trichloromethylphosphonate as a starting material. scispace.com This multi-step sequence involves sequential chlorine-lithium exchanges and reaction with ethyl formate (B1220265) to generate the target 1-formylalkylphosphonates after hydrolysis. scispace.com These evolving strategies underscore the persistent interest in formyl phosphonates and the ingenuity applied to overcome their inherent chemical challenges.

Research Data Tables

Table 1: Synthesis of 1-Formylalkylphosphonates from Diethyl Trichloromethylphosphonate

This table summarizes the yields for the synthesis of various 1-formylalkylphosphonates starting from a common precursor, as described in the literature. scispace.com

| R Group | Product (7) | Overall Yield |

| n-Propyl | Diethyl (1-formylbutyl)phosphonate | 55% |

| n-Pentyl | Diethyl (1-formylhexyl)phosphonate | 62% |

| n-Heptyl | Diethyl (1-formyloctyl)phosphonate | 60% |

| n-Dodecyl | Diethyl (1-formyltridecyl)phosphonate | 58% |

Table 2: Enantioselective Addition of Arylboronic Acids to a Formylphosphonate-Derived Hydrazone

This table presents data from the palladium-catalyzed enantioselective addition of various arylboronic acids to a hydrazone derived from a formylphosphonate, showcasing the yields and high enantiomeric excess (ee) achieved for the α-aryl α-hydrazino phosphonate products. us.es

| Aryl Group (Ar in ArB(OH)₂) | Product | Yield | ee (%) |

| Phenyl | (R)-3Aa | 66% | 99% |

| 4-Methoxyphenyl | (R)-3Ab | 75% | 99% |

| 4-(Benzyloxy)phenyl | (R)-3Ad | 80% | 99% |

| 2-Methylphenyl | (R)-3Ae | 73% | 99% |

| 3,5-Dimethylphenyl | (R)-3Ah | 92% | 98% |

| 3,4,5-Trimethoxyphenyl | (R)-3Al | 51% | 97% |

Structure

3D Structure

Properties

Molecular Formula |

C5H11O4P |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

diethoxyphosphorylformaldehyde |

InChI |

InChI=1S/C5H11O4P/c1-3-8-10(7,5-6)9-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

ROOOFIGWSLRHSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethoxyphosphinylformaldehyde

Electrochemical Synthesis of Diethoxyphosphinylformaldehyde Precursors

Electrochemical methods offer a green and efficient alternative to traditional synthetic routes. Research in this area has explored the generation of precursors to this compound, particularly through anodic methoxylation and the optimization of electrolysis conditions.

Anodic Methoxylation Pathways to O,S-Acetals of this compound

Anodic methoxylation provides a direct route to introduce methoxy (B1213986) groups into organic molecules. While direct electrochemical synthesis of this compound itself is not extensively documented, the anodic oxidation of related organophosphorus compounds containing sulfur has been investigated. For instance, the controlled potential electrolysis of triphenylphosphine (B44618) in the presence of dialkyl disulfides leads to the formation of the corresponding alkylthiotriphenylphosphonium salts. semanticscholar.org This principle can be conceptually extended to the synthesis of O,S-acetals of this compound.

The general mechanism involves the oxidation of a suitable sulfur-containing diethoxyphosphinyl precursor at the anode to generate a reactive cation intermediate. This intermediate is then trapped by methanol, the solvent and electrolyte, to form the desired O,S-acetal. The efficiency and selectivity of this process are highly dependent on the starting material, the electrode material, and the electrolysis conditions.

Optimization of Electrolysis Conditions for this compound Derivatives

The successful electrochemical synthesis of this compound derivatives hinges on the careful optimization of several key electrolysis parameters. These include current density, electrode potential, temperature, and the composition of the supporting electrolyte. researchgate.netresearchgate.net

Current Density and Electrode Potential: The applied current density and electrode potential are critical in controlling the rate and selectivity of the electrochemical reaction. For the synthesis of phosphonate (B1237965) derivatives, a constant current is often employed. beilstein-journals.org The potential must be sufficient to overcome the activation energy for the desired oxidation but controlled to prevent side reactions or decomposition of the product. For instance, in the electrosynthesis of peroxomonophosphate, it was observed that at lower current densities, the reaction proceeds via direct electron transfer, while at higher potentials, both direct and hydroxyl radical-mediated mechanisms contribute to the formation of the product. researchgate.net

Temperature: Temperature plays a crucial role in both the reaction kinetics and the stability of the products. Lower temperatures are often required to minimize the thermal decomposition of sensitive intermediates and final products, thereby ensuring a higher yield of the desired compound. researchgate.net

Supporting Electrolyte and Solvent: The choice of solvent and supporting electrolyte is vital for ensuring sufficient conductivity of the medium and for influencing the reaction pathway. Methanol often serves as both the solvent and the methoxylating agent in anodic methoxylation reactions. orgsyn.org The supporting electrolyte, typically a salt like sodium perchlorate (B79767) or a tetraalkylammonium salt, provides ionic conductivity.

| Parameter | Effect on Synthesis | Typical Range/Value |

| Current Density | Influences reaction rate and selectivity. | 1 - 100 mA/cm² |

| Electrode Potential | Determines the feasibility of the oxidation process. | Varies with substrate |

| Temperature | Affects reaction kinetics and product stability. | 0 - 50 °C |

| Supporting Electrolyte | Provides conductivity and can influence reaction mechanism. | 0.1 - 1 M solution |

| Solvent | Acts as the reaction medium and a reactant (e.g., methanol). | Anhydrous organic solvent |

Multi-Step Synthesis Strategies for this compound and Related Orthoesters

Traditional chemical synthesis often relies on multi-step strategies to construct complex molecules like this compound and its orthoester derivatives. A prominent route to the acetals of this compound involves the reaction of hydrophosphinoyl compounds with orthoformate esters upon heating. A variation of this method utilizes the reaction of phosphorous acid or its anhydride (B1165640) with triethyl orthoformate to yield diethyl (diethoxymethyl)phosphonate with minimal purification. beilstein-journals.org

Another established method is the reaction of trialkyl phosphites with orthoformate esters. beilstein-journals.org These reactions provide a reliable pathway to the acetal (B89532) precursors, which can then be hydrolyzed under controlled conditions to furnish the desired this compound. The synthesis of related orthoesters can also be achieved through these multi-step sequences, often by modifying the final workup or by using different orthoester reagents.

Innovative Approaches to Phosphonate Aldehyde Synthesis

Recent innovations in synthetic methodology have provided new avenues for the preparation of phosphonate aldehydes. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, has been adapted for this purpose. semanticscholar.orgrsc.orgbeilstein-journals.org This reaction involves the use of stabilized phosphonate carbanions, which react with aldehydes or ketones to produce alkenes. By carefully choosing the reactants and conditions, this methodology can be tailored to synthesize precursors that can be readily converted to phosphonate aldehydes.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of complex molecules, including heterocyclic phosphonates. beilstein-journals.org These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer high atom economy and operational simplicity. While not directly yielding this compound, MCRs can be employed to generate highly functionalized phosphonate derivatives that can serve as advanced precursors.

Mechanistic Investigations of Diethoxyphosphinylformaldehyde Reactivity

Elucidation of Nucleophilic Addition Mechanisms to the Carbonyl Moiety

The primary mode of reaction for aldehydes and ketones is nucleophilic addition to the electrophilic carbonyl carbon. In the case of diethoxyphosphinylformaldehyde, the presence of the electron-withdrawing diethoxyphosphinyl group is expected to significantly enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

The general mechanism for nucleophilic addition to this compound proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This initial attack results in the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org The resulting alkoxide intermediate can then be protonated to yield the final alcohol product. libretexts.org

The nature of the nucleophile dictates the specifics of the mechanism. Strong, negatively charged nucleophiles, such as Grignard reagents or organolithium compounds, undergo a direct addition to the carbonyl group. In contrast, weaker, neutral nucleophiles, like water or alcohols, often require acid catalysis to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbon atom.

A key aspect of the nucleophilic addition to this compound is the stereochemical outcome. Due to the trigonal planar geometry of the carbonyl group, the nucleophile can attack from either face of the molecule. libretexts.org If the substituents on the alpha-carbon are different, this can lead to the formation of a racemic mixture of enantiomers.

Reaction Kinetics and Transition State Analysis of this compound Transformations

The rate of nucleophilic addition to this compound is influenced by both electronic and steric factors. Electronically, the strong -I effect of the diethoxyphosphinyl group accelerates the reaction by increasing the partial positive charge on the carbonyl carbon. Sterically, the bulkiness of the diethoxyphosphinyl group may hinder the approach of the nucleophile to some extent, although this effect is generally less significant than the electronic activation.

Detailed kinetic studies are crucial for understanding the reaction mechanism and the structure of the transition state. Such studies often involve monitoring the disappearance of reactants or the appearance of products over time under various conditions. The data obtained can be used to determine the rate law, rate constants, and activation parameters of the reaction.

Transition state analysis, often aided by computational chemistry, provides insights into the geometry and energy of the highest energy point along the reaction coordinate. For the nucleophilic addition to this compound, the transition state is expected to have a structure intermediate between the trigonal planar reactant and the tetrahedral intermediate, with the nucleophile partially bonded to the carbonyl carbon and the C=O bond partially broken. Theoretical calculations can be employed to model the transition state and to understand how factors like substituent effects and solvent influence its stability and, consequently, the reaction rate.

Solvent Effects and Catalytic Influences on Reaction Pathways

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. Polar solvents can stabilize charged species, such as the tetrahedral intermediate and the transition state leading to it, which can accelerate the reaction. chemrxiv.org The ability of the solvent to solvate the reactants versus the transition state is a key determinant of the kinetic solvent effect. chemrxiv.org

For instance, in reactions proceeding through a more polar transition state than the reactants, polar solvents will generally lead to an increase in the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, a decrease in rate may be observed. The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also play a significant role.

Catalysis provides an alternative pathway for the transformation of this compound with a lower activation energy. As mentioned earlier, acid catalysis is often employed to activate the carbonyl group towards attack by weak nucleophiles. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Base catalysis can also be utilized, particularly in reactions where the nucleophile is generated in situ. For example, in the aldol (B89426) reaction, a base is used to deprotonate the α-carbon of an enolizable carbonyl compound, generating a nucleophilic enolate. While this compound itself does not have an enolizable proton, it can act as an electrophilic partner in base-catalyzed reactions with other carbonyl compounds.

Applications of Diethoxyphosphinylformaldehyde in Complex Organic Synthesis

Diethoxyphosphinylformaldehyde as a Versatile C1 Synthon in Organic Transformations

As a C1 synthon, this compound provides a single carbon unit that can be strategically introduced into a growing molecular framework. Its aldehyde functionality allows it to participate in a variety of carbon-carbon bond-forming reactions. While its most prominent role is in the Horner-Wadsworth-Emmons reaction, its electrophilic carbon atom can, in principle, react with a range of nucleophiles, making it a versatile building block for the synthesis of more complex molecules. The presence of the phosphonate (B1237965) group not only activates the aldehyde but also provides a handle for further synthetic manipulations of the resulting products.

Utility in Horner-Wadsworth-Emmons Olefination and Derived Vinyl Phosphonate Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of alkenes. researchgate.net In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene with the concomitant formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. researchgate.net this compound is a key reagent in a variation of this reaction that leads to the formation of vinyl phosphonates.

The reaction begins with the deprotonation of a phosphonate reagent to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde group of this compound. The resulting intermediate then eliminates a diethyl phosphate salt to furnish a vinyl phosphonate. These vinyl phosphonates are valuable synthetic intermediates, as the phosphonate group can be further functionalized or used to influence the reactivity of the double bond.

The general mechanism for the Horner-Wadsworth-Emmons reaction is outlined below:

Deprotonation: A base removes the acidic proton alpha to the phosphonate group, generating a phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone.

Oxaphosphetane Formation: The resulting intermediate forms a four-membered ring called an oxaphosphetane.

Elimination: The oxaphosphetane collapses to yield the alkene and a phosphate byproduct. wikipedia.org

Table 1: Key Steps in the Horner-Wadsworth-Emmons Reaction

| Step | Description |

| 1 | Deprotonation of the phosphonate to form a carbanion. |

| 2 | Nucleophilic attack of the carbanion on the carbonyl compound. |

| 3 | Formation of an oxaphosphetane intermediate. |

| 4 | Elimination to form the alkene and a phosphate salt. |

A significant advantage of the Horner-Wadsworth-Emmons reaction is the ability to control the stereochemistry of the resulting alkene. wikipedia.org Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. researchgate.net The stereochemical outcome can be influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (such as the base and solvent used), and the temperature.

For instance, the use of non-stabilizing groups on the phosphonate and kinetically controlled conditions (e.g., strong, non-coordinating bases at low temperatures) can favor the formation of the (Z)-alkene. Conversely, thermodynamically controlled conditions, which allow for the equilibration of intermediates, typically lead to the (E)-isomer. The ability to selectively generate either the (E) or (Z) isomer of a vinyl phosphonate is crucial in the synthesis of complex molecules where precise stereochemical control is required.

Strategic Intermediate in Total Synthesis of Complex Organic Frameworks

The vinyl phosphonates derived from this compound are valuable intermediates in the total synthesis of complex natural products. These intermediates can be elaborated into various functional groups, and the carbon-carbon double bond can participate in a range of subsequent reactions, such as cyclizations, additions, and cross-coupling reactions. The phosphonate moiety itself can be retained as a key functional group in the final target or can be transformed into other functionalities.

Diverted total synthesis is a strategy that aims to synthesize analogues of natural products by modifying a late-stage intermediate in the total synthesis of the parent natural product. wikipedia.org This approach allows for the rapid generation of a library of related compounds for structure-activity relationship studies. While specific examples of this compound in diverted total synthesis are not extensively documented, the vinyl phosphonates derived from it are ideal candidates for such a strategy. A late-stage vinyl phosphonate intermediate could be subjected to a variety of transformations, such as cross-coupling reactions with different partners or functional group modifications of the phosphonate itself, to generate a diverse set of analogues.

The stereocontrolled formation of vinyl phosphonates using this compound provides a powerful tool for the construction of complex molecules with defined stereochemistry. By carefully selecting the reaction conditions for the Horner-Wadsworth-Emmons olefination, chemists can control the geometry of the newly formed double bond. This stereochemical information can then be transferred to subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final product. This is particularly important in the synthesis of bioactive molecules, where the biological activity is often highly dependent on the three-dimensional arrangement of atoms.

Application in Multicomponent Reactions (e.g., Mannich Reaction)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient processes for the synthesis of complex molecules. The Mannich reaction is a classic example of a three-component reaction that involves an aldehyde, an amine, and a compound with an active hydrogen. nih.gov

While formaldehyde (B43269) is the most common C1 component in the Mannich reaction, other aldehydes can also be employed. In principle, this compound could serve as the aldehyde component in a Mannich-type reaction. This would lead to the formation of α-amino-β-diethoxyphosphinyl carbonyl compounds or related structures, which are valuable building blocks in medicinal chemistry. However, specific examples of this compound participating in Mannich reactions are not widely reported in the literature. A related reaction, the Kabachnik-Fields reaction, is a three-component synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphonate. mdpi.com

Precursor for Advanced Organic Reagents (e.g., Wittig-type reagents)

This compound serves as a versatile starting material for the synthesis of advanced organic reagents, particularly those analogous to Wittig-type reagents. While not a direct precursor in its aldehyde form, its chemical structure allows for a multi-step transformation into highly useful phosphonate-stabilized carbanions or phosphorus ylides. These reagents are instrumental in olefination reactions, a class of reactions that construct carbon-carbon double bonds, which are fundamental in the assembly of complex organic molecules. The most prominent application in this context is the generation of Horner-Wadsworth-Emmons (HWE) reagents.

The Horner-Wadsworth-Emmons reaction is a widely used modification of the Wittig reaction. wikipedia.org It employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org This often leads to cleaner reactions and facilitates the separation of byproducts, as the resulting diethyl phosphate is water-soluble. organic-chemistry.org Furthermore, HWE reagents are renowned for producing alkenes with a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org

The conversion of this compound into a Wittig-type reagent involves a synthetic sequence designed to transform the aldehyde functional group into a reactive center for olefination. This pathway leverages standard organic transformations to produce a phosphonium salt, the immediate precursor to a phosphorus ylide.

Synthetic Pathway from this compound to a Wittig Reagent

| Step | Reaction Type | Reactant | Product |

| 1 | Reduction | This compound | (Diethoxyphosphinyl)methanol |

| 2 | Halogenation (e.g., with PBr₃) | (Diethoxyphosphinyl)methanol | Bromomethyl(diethoxy)phosphine oxide |

| 3 | Quaternization | Bromomethyl(diethoxy)phosphine oxide | (Diethoxyphosphinyl)methyltriphenylphosphonium bromide |

| 4 | Deprotonation | (Diethoxyphosphinyl)methyltriphenylphosphonium bromide | (Diethoxyphosphinyl)methylenetriphenylphosphorane (Ylide) |

The resulting ylide, (Diethoxyphosphinyl)methylenetriphenylphosphorane, is a "stabilized" Wittig reagent. The electron-withdrawing diethoxyphosphinyl group enhances the acidity of the α-proton in the phosphonium salt precursor, allowing for deprotonation with milder bases compared to those required for non-stabilized ylides. wikipedia.org This stabilized reagent can then be used to convert a wide range of aldehydes and ketones into α,β-unsaturated phosphonates. These products are themselves valuable intermediates in organic synthesis, serving as dienophiles in Diels-Alder reactions or as substrates for Michael additions.

Application in the Synthesis of α,β-Unsaturated Aldehydes

A key application of reagents derived from this compound is in the synthesis of α,β-unsaturated aldehydes. nih.govresearchgate.net The ylide generated from the multi-step process can react with another aldehyde in a Wittig-type olefination to form a new alkene. For instance, reacting the synthesized ylide with formaldehyde would yield diethyl vinylphosphonate. More complex aldehydes will yield correspondingly substituted products.

Exemplary Reactions of the Derived Wittig Reagent

| Aldehyde Reactant | Product of Olefination |

| Benzaldehyde | Diethyl styrylphosphonate |

| Cyclohexanecarboxaldehyde | Diethyl (2-cyclohexylvinyl)phosphonate |

| Propanal | Diethyl prop-1-en-1-ylphosphonate |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of Diethoxyphosphinylformaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Diethoxyphosphinylformaldehyde in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides definitive evidence for the compound's atomic framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct sets of signals corresponding to the formyl, ethoxy methylene (B1212753), and ethoxy methyl protons.

The formyl proton (-CHO) is expected to appear as a doublet at a downfield chemical shift, typically in the range of δ 9.5-10.0 ppm. The downfield shift is due to the deshielding effect of the adjacent carbonyl group. The signal is split into a doublet due to coupling with the phosphorus-31 nucleus (²JP-H).

The methylene protons (-OCH₂CH₃) of the two equivalent ethoxy groups are anticipated to resonate as a doublet of quartets. The quartet splitting arises from coupling to the adjacent methyl protons (³JH-H), while the doublet splitting is a result of coupling to the phosphorus nucleus (³JP-H).

The methyl protons (-OCH₂CH₃) of the ethoxy groups will appear as a triplet, resulting from coupling to the adjacent methylene protons (³JH-H).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone.

The carbonyl carbon (-CHO) is the most deshielded, with its signal expected to appear significantly downfield (δ 190-200 ppm) and as a doublet due to coupling with the phosphorus nucleus (¹JP-C).

The methylene carbons (-OCH₂CH₃) will appear as a doublet further upfield, also due to coupling with the phosphorus atom (²JP-C).

The methyl carbons (-OCH₂CH₃) will show a single peak at the most upfield position, potentially with a small, observable coupling to phosphorus (³JP-C).

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for confirming the assignments.

A COSY spectrum would show a clear correlation between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy groups, confirming their connectivity.

An HSQC spectrum would link each proton signal to its directly attached carbon atom (formyl C-H, methylene C-H, and methyl C-H).

An HMBC spectrum would reveal longer-range correlations. Key correlations would be observed from the formyl proton to the phosphorus atom and from the methylene protons to the phosphorus atom, unequivocally establishing the diethoxyphosphinyl group's attachment to the formyl moiety.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHO | 9.5 - 10.0 | Doublet (d) | ²JP-H ≈ 15-20 Hz |

| ¹H | -OCH₂CH₃ | 4.0 - 4.3 | Doublet of Quartets (dq) | ³JH-H ≈ 7 Hz, ³JP-H ≈ 8 Hz |

| ¹H | -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ³JH-H ≈ 7 Hz |

| ¹³C | -CHO | 190 - 200 | Doublet (d) | ¹JP-C ≈ 150-170 Hz |

| ¹³C | -OCH₂CH₃ | 60 - 65 | Doublet (d) | ²JP-C ≈ 5-10 Hz |

| ¹³C | -OCH₂CH₃ | 15 - 20 | Doublet (d) | ³JP-C ≈ 5-8 Hz |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint for the molecule. hmdb.ca

A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group.

Another very strong and prominent band, characteristic of organophosphorus compounds, will appear around 1250-1270 cm⁻¹ due to the P=O (phosphoryl) stretching vibration .

The P-O-C stretching vibrations are expected to produce strong bands in the 1020-1050 cm⁻¹ region.

C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR spectroscopy. hmdb.ca

The P=O stretch is also typically strong in the Raman spectrum.

While the C=O stretch is observable, it is often weaker in Raman than in IR spectra.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar character, such as C-C and P-C backbones, which might be weak in the IR spectrum.

Conformational studies could theoretically be performed by analyzing the vibrational spectra under varying temperatures or in different solvents. Changes in the spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate the presence of different rotational isomers (conformers). However, specific conformational studies on this compound are not widely reported.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (sp³) | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch | -CHO | 1720 - 1740 | Strong | Medium |

| P=O Stretch | Phosphoryl | 1250 - 1270 | Very Strong | Strong |

| P-O-C Stretch | Phosphonate (B1237965) Ester | 1020 - 1050 | Strong | Medium |

| C-O Stretch | Ethoxy | 1150 - 1170 | Strong | Weak |

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. chemicalbook.com For this compound (C₅H₁₁O₄P), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 166. The fragmentation of this ion would provide valuable structural information.

Alpha-cleavage , a characteristic fragmentation of aldehydes, could lead to the loss of a hydrogen radical (•H) to give a stable acylium ion at m/z 165 , or the loss of the formyl radical (•CHO) to yield an ion at m/z 137 . miamioh.edu

Fragmentation of the diethyl phosphonate moiety is also expected. The loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 121 .

A common rearrangement in ethyl esters is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, which could lead to subsequent fragmentation pathways.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 166 | [C₅H₁₁O₄P]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [M - H]⁺ | Loss of •H from aldehyde |

| 137 | [(EtO)₂P=O]⁺ | Loss of •CHO from M⁺˙ |

| 121 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 109 | [(HO)(EtO)P=O]⁺ | Loss of C₂H₄ from m/z 137 |

| 93 | [(HO)₂P=O]⁺ | Loss of C₂H₄ from m/z 121 |

X-ray Crystallography of Crystalline this compound Derivatives

This compound is a liquid at standard conditions. Therefore, to perform an X-ray crystallographic analysis, a solid, crystalline derivative must first be synthesized. Common strategies include the formation of a hydrazone, oxime, or semicarbazone by reacting the aldehyde functionality with an appropriate reagent.

Once a suitable single crystal of a derivative is obtained and analyzed, the resulting data would yield an electron density map from which the exact position of each atom (excluding hydrogens, which are often difficult to resolve) can be determined. nih.gov This would confirm the tetrahedral geometry around the phosphorus atom and the planar nature of the formyl group. Furthermore, it would reveal the specific solid-state conformation of the ethoxy chains and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While no crystal structures for derivatives of this compound are specifically reported in the searched literature, this technique remains the gold standard for unambiguous structural proof of crystalline solids. researchgate.net

Theoretical and Computational Chemistry Studies of Diethoxyphosphinylformaldehyde

Quantum Chemical Investigations of Electronic Structure and Bonding (e.g., DFT, Ab Initio Methods)

No dedicated studies on the electronic structure and bonding of diethoxyphosphinylformaldehyde using Density Functional Theory (DFT) or ab initio methods were identified. Such studies would typically provide insights into:

Molecular Orbital Analysis: Distribution and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Charge Distribution: Calculation of atomic charges to identify electrophilic and nucleophilic sites.

Bonding Analysis: Theoretical examination of the nature of the phosphorus-carbon and carbon-oxygen bonds.

Without specific computational research, no data tables on orbital energies, atomic charges, or bond parameters can be presented.

Computational Modeling of Reactivity and Reaction Mechanisms

There is a lack of computational studies modeling the reactivity and reaction mechanisms of this compound. Theoretical investigations in this area would be valuable for:

Mapping Reaction Pathways: Simulating reaction coordinates and locating transition states for its various reactions, such as nucleophilic additions to the formyl group.

Understanding Decarbonylation: Computationally modeling the mechanism and energetics of its decomposition.

Predicting Reactivity: Using computational models to forecast its behavior with different reagents.

As no such modeling has been published, a detailed discussion of its computed reaction mechanisms is not possible.

Prediction of Spectroscopic Properties through Theoretical Calculations

No literature was found that reports the theoretical prediction of the spectroscopic properties of this compound. Computational methods are frequently used to calculate:

NMR Spectra: Predicting ¹H, ¹³C, and ³¹P NMR chemical shifts and coupling constants.

Infrared (IR) Spectra: Calculating vibrational frequencies and intensities to aid in the identification of functional groups.

UV-Vis Spectra: Simulating electronic transitions to predict absorption maxima.

In the absence of these theoretical calculations, a data table of predicted spectroscopic values cannot be compiled.

Conformational Analysis and Intermolecular Interactions

A formal conformational analysis and study of the intermolecular interactions of this compound using computational methods have not been reported. Such research would involve:

Identifying Stable Conformers: Determining the low-energy conformations of the molecule by systematically rotating its single bonds.

Analyzing Intermolecular Forces: Modeling how molecules of this compound interact with each other or with solvent molecules.

Without these computational studies, no information on the relative energies of different conformers or the nature of its intermolecular interactions can be provided.

Synthesis and Functionalization of Diethoxyphosphinylformaldehyde Derivatives and Analogues

Design and Preparation of Alpha-Substituted Phosphonate (B1237965) Compounds

The introduction of various functional groups at the α-carbon of the phosphonate moiety is a primary strategy for creating new derivatives with tailored properties. A prominent method for achieving this involves the nucleophilic substitution of a suitable leaving group at the α-position.

One effective precursor for this transformation is α-tosyloxyphosphonate, which can be synthesized from the corresponding α-hydroxyphosphonate. The tosyl group serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles under catalyst-free conditions. tandfonline.com This approach avoids the use of sensitive metal catalysts and harsh reaction conditions. tandfonline.com The reaction's success is influenced by the nucleophilicity of the reacting species and the stoichiometric ratios used. tandfonline.com A variety of nucleophiles, including arylamines, alkylamines, sulfides, and carbanions, have been successfully employed to generate a library of α-substituted phosphonates. tandfonline.com

For instance, the reaction of diethyl α-tosyloxyphosphonate with various amines proceeds efficiently under neat conditions at elevated temperatures to afford the corresponding α-aminophosphonates in good yields. tandfonline.com Similarly, sulfur nucleophiles like sodium thiophenolate react smoothly at room temperature to produce α-phosphoryl sulfides. tandfonline.com

| Entry | Nucleophile | Product | Yield (%) | Conditions | Reference |

| 1 | Aniline | Diethyl (phenylamino)methylphosphonate | 82 | Neat, 80°C | tandfonline.com |

| 2 | 4-Fluoroaniline | Diethyl [(4-fluorophenyl)amino]methylphosphonate | 85 | Neat, 80°C | tandfonline.com |

| 3 | n-Butylamine | Diethyl (butylamino)methylphosphonate | 75 | Neat, 80°C | tandfonline.com |

| 4 | Piperidine | Diethyl piperidin-1-ylmethylphosphonate | 88 | Neat, 80°C | tandfonline.com |

| 5 | Sodium thiophenolate | Diethyl (phenylthio)methylphosphonate | 86 | THF, rt | tandfonline.com |

Table 1: Synthesis of α-substituted phosphonates from diethyl α-tosyloxyphosphonate. tandfonline.com

Another key strategy for α-substitution involves the conversion of α-hydroxyphosphonates into α-halophosphonates. rsc.orgnih.gov For example, α-bromomethylene phosphonates can be prepared by reacting α-hydroxymethylene phosphonates with carbon tetrabromide and triphenylphosphine (B44618). nih.gov These α-halo derivatives are themselves versatile intermediates for further nucleophilic substitutions.

The Kabachnik-Fields reaction represents a classic three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to directly yield α-aminophosphonates. researchgate.net This method provides a direct route to α-amino substituted structures from simple precursors. researchgate.net

Diversification Strategies for Diethoxyphosphinylformaldehyde-based Scaffolds

The chemical reactivity of the formyl group in this compound is the cornerstone of diversification strategies for this scaffold. Nucleophilic addition to the carbonyl carbon is the most common transformation, leading to a host of valuable derivatives.

The Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde, is a fundamental method for preparing α-hydroxyphosphonates. nih.govdntb.gov.ua In the context of this compound, this reaction would involve another phosphite adding to its formyl group. More broadly, the addition of various nucleophiles to the formyl group of this compound generates the corresponding α-hydroxy derivatives, which are pivotal intermediates. dntb.gov.ua

These α-hydroxyphosphonates can be further functionalized in several ways:

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ether or ester functionalities, yielding α-alkoxy- or α-acyloxyphosphonates, respectively. dntb.gov.ua

Oxidation: Oxidation of the secondary alcohol group leads to the formation of acyl phosphonates (or ketophosphonates if starting from a larger aldehyde). dntb.gov.ua

Substitution: The hydroxyl group can be replaced by other functionalities. As mentioned previously, it can be converted to a halogen atom to produce α-halophosphonates. rsc.orgdntb.gov.ua Furthermore, nucleophilic substitution with amines provides another route to α-aminophosphonates. dntb.gov.ua

Another important diversification pathway involves the formation of an imine from the aldehyde, followed by the addition of a nucleophile. For instance, the addition of a phosphite to an imine, a reaction known as the aza-Pudovik or phospha-Mannich reaction, is a key method for synthesizing α-aminophosphonates. unl.pt This transforms the original formyl scaffold into a more complex amino-functionalized structure.

These transformations highlight how the this compound scaffold can be elaborated into a wide range of derivatives by leveraging the reactivity of the formyl group and the resulting α-hydroxyphosphonate intermediate. dntb.gov.ua

Stereocontrolled Synthesis of Chiral this compound Analogues

The creation of chiral phosphonates is of immense interest, as the configuration of the stereocenter often plays a crucial role in biological activity. unl.pt For analogues of this compound, the α-carbon becomes a stereocenter upon addition to the formyl group. Consequently, significant research has focused on developing stereocontrolled methods to synthesize these chiral molecules.

Catalytic asymmetric synthesis provides the most efficient route to enantiomerically enriched phosphonates. mdpi.comresearchgate.net Key strategies include:

Asymmetric Phospha-Aldol (Pudovik) Reaction: This reaction involves the enantioselective addition of phosphites to aldehydes to produce chiral α-hydroxyphosphonates. unl.ptmdpi.com A variety of chiral catalysts have been developed to facilitate this transformation with high enantioselectivity. These include chiral Lewis bases like phosphine (B1218219) oxides used in conjunction with silicon tetrachloride, and chiral Brønsted acids such as disulfonimides. mdpi.com For example, the enantioselective phosphonylation of aldehydes catalyzed by chiral phosphine oxides can produce optically active α-hydroxyphosphonates with moderate to high enantiomeric excess (ee). mdpi.com

Asymmetric Phospha-Mannich (aza-Pudovik) Reaction: This method is used for the synthesis of chiral α-aminophosphonates through the enantioselective addition of phosphites to imines. unl.ptmdpi.com Bifunctional catalysts, such as those based on a squaramide scaffold, have proven highly effective, yielding 3-amino-2-oxoindolin-3-yl-phosphonates in excellent yields and with enantioselectivities up to 98% ee. mdpi.com

Use of Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the phosphorus atom. Reagents derived from chiral alcohols like TADDOL or BINOL can be used to prepare H-phosphonates that subsequently react with electrophiles. rsc.org The chiral auxiliary directs the stereochemical outcome of the reaction, and can be removed in a later step. The oxazaphospholidine method is another example where a chiral auxiliary is used to achieve stereocontrol in the synthesis of P-modified compounds. nih.gov

The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging but important field, traditionally reliant on stoichiometric auxiliaries or resolution techniques. mdpi.com The development of catalytic methods represents a significant advancement, enabling more efficient access to enantioenriched chiral phosphonates. nih.govproquest.com

| Reaction | Substrate | Catalyst/Method | Product | Enantioselectivity (ee) | Reference |

| Phospha-Aldol | Aldehydes | Chiral Phosphine Oxide / SiCl₄ | α-Hydroxyphosphonate | Moderate | mdpi.com |

| Phospha-Aldol | Aldehydes | Chiral Disulfonimide | α-Hydroxyphosphonate | Up to >99% | mdpi.com |

| Phospha-Mannich | Isatin-derived Ketimines | Bifunctional Squaramide | α-Aminophosphonate | Up to 98% | mdpi.com |

| Phospha-Michael | Vinyl Bis-phosphonates | Pyrrolidine Organocatalyst | Michael Adduct | Up to 90% | mdpi.com |

Table 2: Examples of Asymmetric Catalytic Methods for Chiral Phosphonate Synthesis.

Catalytic Roles and Emerging Applications of Diethoxyphosphinylformaldehyde Derived Species

Organocatalytic Applications of Phosphonate-Bearing Structures

The direct attachment of a phosphonate (B1237965) group to a reactive aldehyde framework, as seen in diethoxyphosphinylformaldehyde, provides a powerful tool for organocatalysis. The phosphonate moiety can act as a steering group, a Brønsted acid/base catalyst through appropriate functionalization, or a precursor to other catalytically active species. The application of chiral phosphonates in asymmetric organocatalysis has been a particularly fruitful area of investigation, leading to the development of novel methodologies for the enantioselective synthesis of complex molecules. tamu.edunih.gov

Phosphonate-derived organocatalysts have been successfully employed in a variety of asymmetric reactions, including phospha-aldol, phospha-Mannich, and phospha-Michael reactions. nih.gov These transformations are crucial for the construction of carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner. For instance, chiral Brønsted acids derived from phosphonates have been shown to effectively catalyze the addition of nucleophiles to imines, affording chiral α-aminophosphonates with high enantiomeric excess. nih.gov The phosphonate group's ability to engage in hydrogen bonding and its steric bulk are key to achieving high levels of stereocontrol.

The versatility of phosphonate-bearing structures in organocatalysis is further demonstrated by their use in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. tamu.edu These complex transformations, guided by the unique reactivity of the phosphonate catalyst, allow for the rapid assembly of intricate molecular architectures from simple starting materials.

| Reaction Type | Catalyst Type | Product | Key Features |

| Phospha-Aldol | Chiral Phosphoric Acids | α-Hydroxyphosphonates | High enantioselectivity, broad substrate scope. nih.gov |

| Phospha-Mannich | Chiral Thioureas, Bifunctional Catalysts | α-Aminophosphonates | High yields and enantiomeric excesses. nih.gov |

| Phospha-Michael | Chiral Amines, Squaramides | Functionalized Phosphonates | Catalyzes the addition of phosphonates to α,β-unsaturated systems. nih.gov |

This table summarizes the application of phosphonate-bearing structures in various organocatalytic reactions, highlighting the catalyst type, the resulting product, and key features of the transformation.

Ligand Design and Coordination Chemistry for Metal-Catalyzed Processes

The this compound scaffold and its derivatives serve as versatile platforms for the design of novel ligands for metal-catalyzed reactions. The phosphonate group is an excellent coordinating moiety for a wide range of metal ions, forming stable complexes with unique electronic and steric properties. mdpi.comtamu.edu The ability to readily modify the aldehyde functionality allows for the introduction of additional donor atoms, leading to the creation of multidentate ligands with tailored coordination geometries.

Phosphonate-containing ligands have found application in a variety of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and hydroformylations. tamu.edu For example, palladium complexes bearing phosphonate-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high activity in Suzuki and Heck coupling reactions. tamu.edu The phosphonate group can influence the catalyst's solubility, stability, and reactivity, often leading to improved performance compared to traditional ligand systems.

Furthermore, the assembly of metal ions with phosphonate-based ligands can lead to the formation of well-defined coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials can exhibit porous structures and high thermal stability, making them attractive candidates for heterogeneous catalysis. The metal nodes within these frameworks can act as Lewis acidic sites, while the organic phosphonate linkers can be functionalized to introduce other catalytic functionalities. nih.gov This modular approach allows for the rational design of solid-state catalysts with precisely controlled active sites.

| Metal | Ligand Type | Catalytic Application | Advantages |

| Palladium | Phosphonate-NHC | Cross-Coupling Reactions | Enhanced stability and activity. tamu.edu |

| Rhodium | Bidentate Phosphine-Phosphonate | Asymmetric Hydrogenation | High enantioselectivity. mdpi.com |

| Ruthenium | Phosphonate-functionalized Diamine | Transfer Hydrogenation | Recyclability and high turnover numbers. tamu.edu |

| Zirconium | Phosphonate-based MOFs | Lewis Acid Catalysis | Heterogeneous catalysis with shape selectivity. mdpi.com |

This table provides an overview of the use of phosphonate-derived ligands in metal-catalyzed processes, detailing the metal center, ligand type, catalytic application, and the advantages conferred by the phosphonate moiety.

Biocatalytic Transformations Involving this compound Analogues

The structural similarity of phosphonates to natural phosphates and carboxylates makes them intriguing substrates and inhibitors for a variety of enzymes. While the C-P bond in phosphonates is generally resistant to enzymatic cleavage, a number of microorganisms have evolved specialized enzymes capable of metabolizing these compounds. nih.govnih.gov These biocatalytic transformations offer environmentally benign and highly selective routes for the synthesis and modification of organophosphorus molecules.

Enzymes known as phosphonatases and C-P lyases are responsible for the cleavage of the carbon-phosphorus bond in various phosphonates, liberating inorganic phosphate (B84403) that can be utilized by the organism. nih.govfrontiersin.org For instance, phosphonoacetaldehyde (B103672) hydrolase catalyzes the hydrolysis of phosphonoacetaldehyde to acetaldehyde (B116499) and phosphate. msu.rumdpi.com The substrate specificity of these enzymes can be exploited for the selective degradation or transformation of phosphonate-containing compounds.

Furthermore, hydrolases, such as lipases and proteases, have demonstrated the ability to catalyze the formation of α-aminophosphonates through promiscuous activities. nih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed to catalyze the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602). nih.gov This biocatalytic approach avoids the use of harsh reagents and can proceed with high efficiency and selectivity. The enzymatic kinetic resolution of racemic phosphonates and their derivatives is another powerful strategy for the preparation of enantiomerically pure organophosphorus compounds. mdpi.com

| Enzyme Class | Enzyme Example | Reaction Type | Substrate/Product Analogue |

| Hydrolase | Phosphonoacetaldehyde Hydrolase | C-P Bond Cleavage | Phosphonoacetaldehyde msu.rumdpi.com |

| Hydrolase | Phosphotriesterase | Hydrolysis | Phosphinate esters nih.gov |

| Lyase | C-P Lyase | C-P Bond Cleavage | Various alkyl and aminoalkylphosphonates nih.govfrontiersin.org |

| Lipase | Candida antarctica Lipase B (CAL-B) | Kabachnik-Fields Reaction | α-Aminophosphonates nih.gov |

This table illustrates the involvement of various enzyme classes in the transformation of phosphonate analogues, specifying the enzyme, the type of reaction catalyzed, and relevant substrate or product examples.

Future Outlook and Research Imperatives in Diethoxyphosphinylformaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov The synthesis of phosphonates, including diethoxyphosphinylformaldehyde and its derivatives, is an area ripe for the application of these principles.

Current research focuses on several key areas to make phosphonate (B1237965) synthesis more sustainable:

Alternative Solvents and Reaction Conditions: Traditional methods for phosphonate synthesis often rely on volatile and potentially toxic organic solvents. A shift towards greener solvents, such as water, ionic liquids, or even solvent-free conditions (mechanochemistry), is a primary objective. For instance, the Kabachnik-Fields and Pudovik reactions, common routes to α-aminophosphonates, are being adapted to be performed under solvent-free or aqueous conditions. researchgate.netwikipedia.org

Catalytic Approaches: The development of highly efficient catalytic systems can reduce the need for stoichiometric reagents, thereby minimizing waste. This includes the use of metal-based or organocatalysts to promote key bond-forming reactions in phosphonate synthesis.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting material atoms into the final product. Reactions like the Hirao coupling, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, exemplify high atom economy in C-P bond formation. wikipedia.org

Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors is a long-term goal for the sustainable production of phosphonates. nih.gov

The application of these green methodologies aims to create more environmentally benign and cost-effective pathways for producing this compound and related compounds. chalcogen.ronih.govmdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Phosphonates

| Feature | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., Toluene, THF) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free |

| Reagents | Often require stoichiometric amounts of strong bases (e.g., NaH) | Catalytic amounts of milder reagents, biocatalysis |

| Energy | High temperatures, prolonged reaction times | Microwave-assisted synthesis, mechanochemistry (ball-milling) |

| Waste | Generation of hazardous byproducts | Higher atom economy, recyclable catalysts, biodegradable waste |

Automation and High-Throughput Screening in this compound Research

The integration of automation and high-throughput (HT) screening is set to revolutionize research involving this compound. These technologies allow for the rapid and systematic investigation of a vast number of experimental parameters, accelerating the pace of discovery and optimization. mdpi.com

In the context of this compound chemistry, high-throughput screening can be applied to:

Reaction Optimization: Key reactions, such as the Horner-Wadsworth-Emmons olefination, can be optimized with unprecedented efficiency. wikipedia.orgalfa-chemistry.com Automated systems can screen hundreds of combinations of bases, solvents, temperatures, and additives (like LiCl) to quickly identify conditions that maximize yield and stereoselectivity (E/Z ratio). chem-station.com

Catalyst Discovery: For novel transformations involving this compound, HT screening is an invaluable tool for discovering new and more efficient catalysts. Libraries of potential catalysts can be rapidly tested, leading to the identification of candidates with superior activity and selectivity.

Process Development: Automation facilitates the rapid collection of kinetic and mechanistic data, which is crucial for scaling up laboratory procedures to industrial production. This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates derived from this compound. mdpi.com

The use of HT methods in phosphonate chemistry, particularly in the synthesis of metal phosphonate materials, has already demonstrated success in accelerating the discovery of new compounds and optimizing their synthesis. mdpi.com Applying this approach to the organic reactions of this compound is a logical and promising next step.

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is well-established as a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated aldehydes, its full reactive potential remains an active area of investigation. chem-station.comorganic-chemistry.org Future research will focus on uncovering and developing novel transformations that go beyond this classical application.

Areas of exploration include:

Asymmetric Synthesis: The development of enantioselective reactions using this compound is a major goal. This could involve catalytic asymmetric additions to the formyl group, leading to the synthesis of chiral α-hydroxyphosphonates or α-aminophosphonates, which are valuable building blocks in medicinal chemistry. mdpi.commdpi.com

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component would provide rapid access to complex molecular architectures. For example, a phospha-Mannich type reaction involving this compound, an amine, and a third component could yield structurally diverse and functionally rich phosphonates. mdpi.com

Reactions Leveraging the Dual Functionality: The unique combination of a reactive aldehyde and a phosphonate group within the same molecule allows for novel tandem or cascade reactions. One functional group can be used to initiate a transformation, which then engages the second group to build molecular complexity in a single synthetic operation.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox catalysis and electrochemistry could unlock new reaction pathways for this compound that are not accessible through traditional thermal methods.

A deeper understanding of its reactivity will expand the utility of this compound as a versatile C1 building block in organic synthesis. acs.org

Advanced Materials and Supramolecular Chemistry Applications

The phosphonate moiety is a powerful functional group for the construction of advanced materials and supramolecular assemblies due to its excellent ability to coordinate with metal ions and act as a hydrogen bond donor/acceptor. google.comnih.gov this compound, possessing both a phosphonate and a carbonyl group, is a highly attractive building block for creating functional materials.

Future research in this area is expected to focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The phosphonate group can act as a multidentate linker to connect metal centers, forming stable, porous frameworks. mdpi.com The aldehyde group within a this compound-derived linker can be retained for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the interior of the pores. This could lead to materials with applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Gels and Polymers: The ability of the phosphonate and carbonyl groups to participate in non-covalent interactions, such as hydrogen bonding, can be exploited to construct self-assembling systems. nih.gov This could lead to the development of responsive materials, where the gel or polymer structure can be altered by external stimuli like pH, temperature, or the presence of specific analytes.

Functional Surfaces and Nanoparticles: this compound can be used to functionalize surfaces or nanoparticles. The phosphonate group provides a strong anchor to metal oxide surfaces, while the aldehyde group is available for further chemical reactions, such as immobilizing enzymes or catalysts.

The exploration of this compound in materials science and supramolecular chemistry is a nascent but rapidly growing field with the potential to yield a new generation of smart and functional materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.